N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide is a chemical compound that belongs to a class of substituted amides. These compounds have garnered attention for their potential therapeutic applications, particularly in modulating the activity of specific enzymes involved in various biological processes. This compound features a benzothiazole moiety, which is known for its biological activity, and a dimethoxybenzamide structure that may enhance its pharmacological properties.
This compound can be classified under the category of aryl nitrogen-containing bicyclic compounds. It is synthesized from various precursors that include benzothiazole derivatives and amide functionalities. The compound's structure suggests potential applications in medicinal chemistry, particularly as a kinase inhibitor or in the modulation of glucocorticoid metabolism due to its interaction with 11β-hydroxysteroid dehydrogenase type 1, as indicated in patent literature .
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide typically involves several steps:
These synthesis routes are often documented in pharmaceutical patents and research articles, highlighting various reaction conditions and yields .
The molecular formula for N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide is . Its structure consists of:
The structural representation can be derived from its SMILES notation or InChI key for computational modeling .
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions:
These reactions are significant for understanding the compound's stability and reactivity under physiological conditions .
The mechanism of action for N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide primarily involves inhibition of 11β-hydroxysteroid dehydrogenase type 1. This enzyme plays a critical role in regulating glucocorticoid levels within cells. By inhibiting this enzyme, the compound may lead to decreased intracellular concentrations of active glucocorticoids, potentially offering therapeutic benefits in conditions like metabolic syndrome or obesity-related disorders .
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide exhibits several noteworthy physical and chemical properties:
These properties are essential for determining the compound's formulation and delivery methods .
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide has potential applications in:
The ongoing research into this compound's efficacy and safety profiles will further elucidate its applicability in clinical settings .
The 1,3-benzothiazole scaffold represents a privileged heterocyclic system in drug discovery due to its planar, electron-rich aromatic structure that enables diverse interactions with biological targets. This bicyclic framework consists of a benzene ring fused to a thiazole moiety at the 4,5-positions, creating a stable π-conjugated system [5] [8] [10]. The electron density distribution across the benzothiazole nucleus facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets and hydrogen bonding via the endocyclic nitrogen atom [8]. These fundamental physicochemical properties underlie the broad bioactivity spectrum of benzothiazole derivatives, which includes antitumor, antimicrobial, antiviral, and anti-inflammatory effects [5] [10].
Table 1: Key Molecular Targets and Therapeutic Applications of Benzothiazole Derivatives
Benzothiazole Derivative | Primary Molecular Target | Therapeutic Application | Biological Activity |
---|---|---|---|
Standard Benzothiazole | Various cellular receptors/enzymes | Broad-spectrum | Anticancer, antimicrobial |
SMART-H | Tubulin (colchicine site) | Cancer chemotherapy | Microtubule disruption |
ABI-274/ABI-286 | Tubulin (colchicine site) | Oral anticancer agents | Improved metabolic stability |
Glyburide analogs | NLRP3 inflammasome | Inflammatory diseases | Inflammasome inhibition |
Compound IV | Tubulin | Breast cancer | Cell cycle arrest |
The functional versatility of benzothiazoles is exemplified by their role in microtubule-targeting agents. Compounds such as SMART-H (4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole) bind specifically to the colchicine-binding site of tubulin, inhibiting polymerization and arresting cancer cell growth at nanomolar concentrations [2]. Subsequent structural optimization led to the development of ABI-274 and ABI-286, which retained potent tubulin inhibition while overcoming the solubility limitations of earlier benzothiazole derivatives [2]. The structural adaptability of the benzothiazole core allows strategic modifications at the C-2, C-5, and C-6 positions, enabling medicinal chemists to fine-tune drug-like properties including solubility, metabolic stability, and target affinity [5] [8] [10]. For instance, incorporation of hydrophilic substituents at C-6 significantly enhances aqueous solubility without compromising the planar conformation essential for biological activity [4] [10].
The strategic incorporation of sulfamoyl and methoxy substituents represents a sophisticated approach to optimizing the pharmaceutical profile of benzothiazole derivatives. The diethylsulfamoyl moiety (-SO₂N(C₂H₅)₂) in the target compound serves multiple critical functions. Positioned at the C-6 benzothiazole position, this strongly electron-withdrawing group significantly enhances molecular polarity and aqueous solubility, addressing a key limitation of many lipophilic tubulin inhibitors [1] [9]. The diethylamine component provides a basic center that can be protonated under physiological conditions, potentially improving tissue distribution and intracellular accumulation [3] [9]. Sulfamoyl-containing benzothiazoles demonstrate enhanced binding affinity to enzymatic targets through multiple mechanisms: the sulfonyl oxygen atoms act as hydrogen bond acceptors, while the tertiary nitrogen can participate in charge-assisted hydrogen bonding with acidic residues in the active site [3] [9].
Table 2: Electronic and Bioactivity Contributions of Key Substituents in Benzothiazole Derivatives
Substituent | Electronic Effect | Solubility Contribution | Binding Interactions | Biological Impact |
---|---|---|---|---|
Diethylsulfamoyl (-SO₂NEt₂) | Strong σ-withdrawing | High (log P reduction) | H-bond acceptor, electrostatic | Enhanced potency vs. cancer cell lines |
3,4-Dimethoxybenzamide | Moderate π-donating | Moderate | Hydrophobic pocket binding | Tubulin binding affinity |
Alkylsulfamoyl | σ-withdrawing | Moderate to high | H-bond networks | NTPDase inhibition (IC₅₀ 0.28-2.88 μM) |
Morpholinosulfonyl | σ-withdrawing/π-donating | High | Dual H-bond donor/acceptor | Selective CA inhibition (Kᵢ 0.4-26.7 nM) |
The 3,4-dimethoxybenzamide component attached at the C-2 position provides complementary molecular features. The dimethoxyaryl system enables extensive hydrophobic interactions with tubulin's colchicine binding pocket, particularly through van der Waals contacts with nonpolar residues [2] [4]. NMR studies of structurally analogous compounds demonstrate that the methoxy groups adopt a preferred conformation that maximizes orbital overlap with the benzamide π-system, enhancing planarity and promoting stacking interactions with aromatic residues in the target protein [4]. This electronic configuration is substantiated by the significant upfield shifts observed in the methoxy protons (δ 3.7-3.8 ppm) in DMSO-d₆ solutions, indicating substantial electron donation to the aromatic system [4]. The synergistic combination of these substituents creates a balanced molecular profile: the sulfamoyl group enhances solubility and membrane permeability while the dimethoxybenzamide provides target specificity and binding affinity. This design principle is validated by sulfamoyl-benzamide hybrids targeting human nucleoside triphosphate diphosphohydrolases (h-NTPDases), where compounds like 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) demonstrate sub-micromolar inhibition (IC₅₀ 0.28-2.88 μM) through optimized substituent interactions [3].
The structural evolution of diethylsulfamoyl-benzamide hybrids reflects a continuous effort to overcome pharmacokinetic limitations while maintaining target affinity. Early sulfonamide-benzamide hybrids emerged from observations that simple sulfanilamide structures demonstrated unexpected biological activities beyond their antibacterial properties [3] [6]. Initial compounds like sulfamethomidine (N¹-(2-methyl-6-methoxy-4-pyrimidinyl)sulfanilamide) established the importance of sulfonamide group orientation and electronic effects on protein binding and metabolic stability [6]. The discovery that sulfonylurea-benzamide hybrids like glyburide (glibenclamide) could inhibit NLRP3 inflammasome activation stimulated research into more sophisticated sulfamoyl-benzamide architectures [3]. This led to the development of second-generation derivatives such as JC-171, designed to maintain NLRP3 inhibitory activity while eliminating effects on glucose metabolism through strategic substituent modifications [3].
The integration of benzothiazole scaffolds with sulfamoyl-benzamide functionalities represents a third-generation approach to molecular design. Benzothiazole-based sulfonamides gained prominence when researchers recognized that the benzothiazole nucleus could serve as a superior bioisostere for traditional aryl groups, offering enhanced π-stacking capability and improved metabolic stability [8] [10]. This conceptual advance is exemplified by the progression from early carbonic anhydrase inhibitors like compound I (benzamide-4-sulfonamides) to targeted benzothiazole-sulfonamide hybrids optimized for specific enzyme isoforms [9]. Modern compounds such as the target molecule N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide incorporate three synergistic elements: (1) the benzothiazole core for target engagement and metabolic resistance, (2) the diethylsulfamoyl moiety for solubility and membrane permeability, and (3) the 3,4-dimethoxybenzamide component for hydrophobic pocket binding. This design evolution has yielded compounds with improved pharmaceutical profiles, evidenced by the progression from SMART-H to ABI-274 and ABI-286 in the antitubulin series, where strategic structural modifications increased oral bioavailability by 2.4-5.5 fold while maintaining nanomolar potency [2].
Table 3: Historical Development of Key Benzothiazole-Sulfonamide/Benzamide Hybrids
Generation | Time Period | Representative Compounds | Key Structural Innovations | Primary Therapeutic Target |
---|---|---|---|---|
First | 1940s-1960s | Sulfamethomidine | Basic sulfonamide-aryl linkage | Antibacterial |
Second | 1980s-2000s | Glyburide, JC-171 | Sulfonylurea-benzamide hybrids | NLRP3 inflammasome |
Third | 2000s-Present | SMART-H, ABI-286 | Benzothiazole-sulfonamide cores | Tubulin, h-NTPDases, CA isoforms |
The current generation of diethylsulfamoyl-benzamide benzothiazoles represents the culmination of three decades of rational drug design, addressing multiple pharmacokinetic challenges simultaneously. The incorporation of diethylsulfamoyl at C-6 rather than simple sulfonamide prevents benzylic hydroxylation—a major metabolic pathway identified in compounds like ABI-274 [2]. Meanwhile, the 3,4-dimethoxy substitution pattern on the C-2 benzamide moiety optimizes tubulin binding affinity while maintaining acceptable log P values, as confirmed by molecular docking studies with colchicine-binding site proteins [2] [4]. These sophisticated molecular modifications reflect the progressive refinement of benzothiazole-based therapeutics toward compounds with balanced potency, selectivity, and drug-like properties.
Compounds Mentioned in Article
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1